
4-(3-Bromo-4-metoxifenil)piridina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(3-Bromo-4-methoxyphenyl)pyridine and related compounds typically involves condensation reactions, where key building blocks are combined under specific conditions to form the desired molecular structure. For example, the condensation of 1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one with malononitrile and sodium hydroxide leads to the formation of compounds with a central pyridine ring carrying various substituents (Al‐Refai et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using spectroscopic methods and X-ray crystallography. For instance, X-ray single crystal analysis confirms the molecular structure, revealing details about the arrangement of atoms and the geometry of the molecule. The study by Al‐Refai et al. (2016) illustrates the orthorhombic crystallization and the dihedral angles between planes of the pyridine ring and substituents, contributing to our understanding of the compound's structural characteristics.
Chemical Reactions and Properties
Chemical reactions involving 4-(3-Bromo-4-methoxyphenyl)pyridine are diverse, including its participation in cyclopalladated complex formation, which exhibits luminescence under UV irradiation and potential in catalytic reactions (Xu et al., 2014). These reactions highlight the compound's reactivity and its potential utility in synthetic chemistry and materials science.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in determining the compound's applications. The crystal structure analysis provides insights into the stability and packing of the molecules, influencing the material's properties. For example, the study of crystal structure reveals the presence of intermolecular interactions, such as hydrogen bonding and π-π interactions, which can affect the compound's solubility and melting point (Dash et al., 2008).
Chemical Properties Analysis
The chemical properties of 4-(3-Bromo-4-methoxyphenyl)pyridine, including reactivity towards other compounds and stability under various conditions, are essential for its application in synthesis and material development. The compound's reactivity with thiols and its behavior in strong acids provide valuable information for designing synthetic pathways and understanding its behavior in chemical processes (Brown & Waring, 1977).
Aplicaciones Científicas De Investigación
Síntesis de pirazolo[3,4-b]piridinas
La 4-(3-bromo-4-metoxifenil)piridina podría utilizarse potencialmente en la síntesis de pirazolo[3,4-b]piridinas . Estos son un grupo de compuestos heterocíclicos que presentan dos posibles formas tautómeras: los isómeros 1H y 2H . Se han descrito en más de 5500 referencias (incluidas 2400 patentes) hasta la fecha .
Aplicaciones biomédicas
Las pirazolo[3,4-b]piridinas, que podrían sintetizarse potencialmente a partir de this compound, tienen diversas aplicaciones biomédicas . Esto se debe a su gran similitud con las bases púricas adenina y guanina .
Reacción de α-bromación en la enseñanza experimental
La reacción de α-bromación de los compuestos carbonílicos es un tema importante en el campo de la química orgánica . La this compound podría utilizarse potencialmente en la enseñanza experimental para demostrar esta reacción .
Síntesis de 4-cloro-α-bromo-acetofenona
La this compound podría utilizarse potencialmente en la síntesis de 4-cloro-α-bromo-acetofenona . Este compuesto podría sintetizarse a 90 ℃ utilizando 4-cloroacetofenona como sustrato y ácido acético como disolvente .
Autoensamblaje y reacción de Ullmann
La this compound podría utilizarse potencialmente en reacciones de autoensamblaje y Ullmann
Safety and Hazards
Direcciones Futuras
The future directions for “4-(3-Bromo-4-methoxyphenyl)pyridine” and related compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mecanismo De Acción
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(3-Bromo-4-methoxyphenyl)pyridine
Propiedades
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCCQFWHBVVRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594225 | |
| Record name | 4-(3-Bromo-4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191602-60-5 | |
| Record name | 4-(3-Bromo-4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


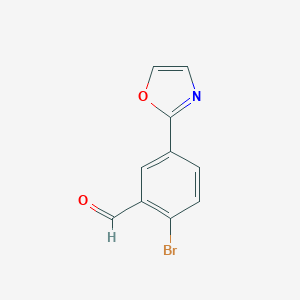


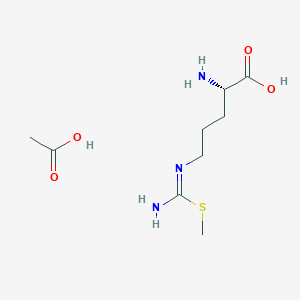
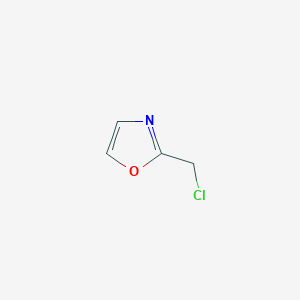
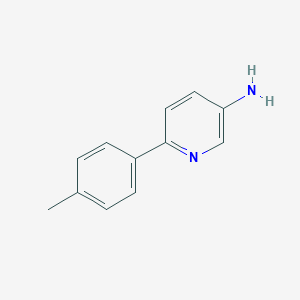

![N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B60672.png)
![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)
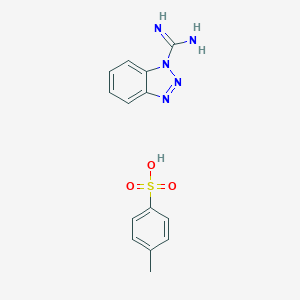
![Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B60675.png)

